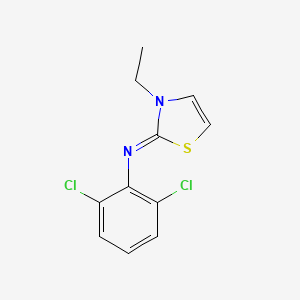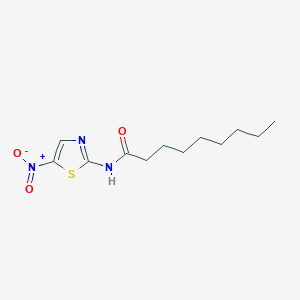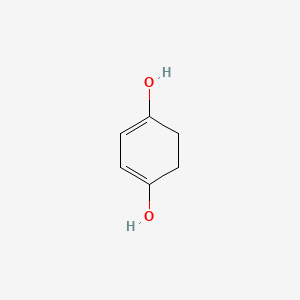
Cyclohexa-1,3-diene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexa-1,3-diene-1,4-diol is an organic compound with the molecular formula C6H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexa-1,3-diene-1,4-diol can be synthesized through various methods. One common approach involves the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial hydrogen pressure of 140 atm . Another method includes the dehydration of cyclohexane-1,4-diol using phthalic anhydride at 200°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and controlled reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexa-1,3-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,4-dione.
Reduction: It can be reduced to cyclohexane-1,4-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Cyclohexane-1,4-dione.
Reduction: Cyclohexane-1,4-diol.
Substitution: Cyclohexa-1,3-diene-1,4-dichloride.
Applications De Recherche Scientifique
Cyclohexa-1,3-diene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving diols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of cyclohexa-1,3-diene-1,4-diol involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene with different reactivity and stability.
Cyclohexane-1,4-diol: A fully saturated analog with different chemical properties.
Cyclohexa-1,3-diene: A related compound with similar structural features but different functional groups
Uniqueness: Cyclohexa-1,3-diene-1,4-diol is unique due to the presence of both hydroxyl groups and conjugated double bonds in its structure. This combination imparts distinct reactivity patterns, making it valuable for various synthetic applications.
Propriétés
Numéro CAS |
63791-48-0 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
cyclohexa-1,3-diene-1,4-diol |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-2,7-8H,3-4H2 |
Clé InChI |
FFXRFBIANQSPQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


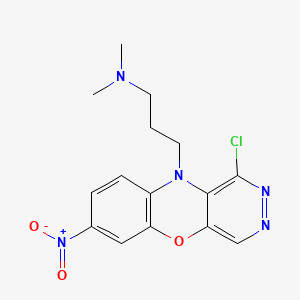

![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
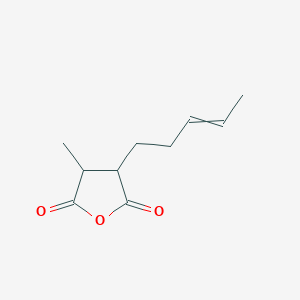
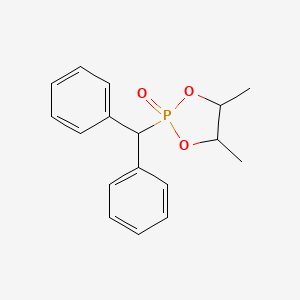
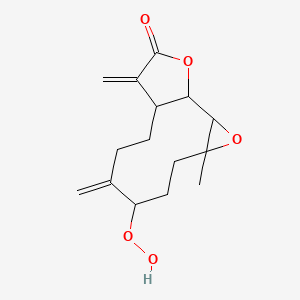
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
